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For Researchers, Scientists, and Drug Development Professionals

Introduction
Leucrose [α-D-glucopyranosyl-(1→5)-D-fructopyranose], a sucrose isomer, serves as a

valuable tool in the study of carbohydrate-active enzymes (CAZymes). Synthesized by

glucansucrases from sucrose and fructose, leucrose's unique α-1,5-glycosidic bond makes it a

specific substrate for certain glycoside hydrolases and a potential inhibitor for others. Its slow

hydrolysis by intestinal α-glucosidases also positions it as a molecule of interest in nutrition and

drug development for metabolic disorders. These application notes provide detailed protocols

and data for utilizing leucrose in the characterization and screening of CAZymes.

Applications of Leucrose in CAZyme Research
Substrate for Glycoside Hydrolases: Leucrose can be employed as a specific substrate to

assay the activity of enzymes capable of cleaving α-1,5-glucosidic linkages, such as certain

α-glucosidases. This allows for the characterization of enzyme kinetics and substrate

specificity.

Acceptor Substrate in Glucansucrase Reactions: The synthesis of leucrose is a key

acceptor reaction catalyzed by glucansucrases (a subclass of GH70 family enzymes), where

fructose acts as a glucosyl acceptor. Studying this reaction provides insights into the

mechanism and specificity of these enzymes.
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Enzyme Inhibition Studies: Leucrose has been shown to inhibit certain enzymes, such as

yeast invertase (sucrase). This inhibitory effect can be quantified to determine inhibition

constants (Ki) and understand the mode of inhibition, which is crucial for drug development

targeting carbohydrate metabolism.

Screening for Novel CAZymes: Leucrose can be used as a screening tool to identify novel

enzymes with α-1,5-glucosidase activity from various biological sources.

Data Presentation
Table 1: Optimized Conditions for Leucrose Synthesis
by Dextransucrase

Enzyme
Source

Sucrose
Concentr
ation (M)

Fructose
Concentr
ation (M)

Temperat
ure (°C)

pH
Leucrose
Yield (%)

Referenc
e

Streptococ

cus mutans

(SmDS)

0.5 1.0 30 - ~24.5 [1]

Leuconost

oc

mesenteroi

des

-

≥ 100

mmoles

per 1,000

I.U. of

enzyme

-8 to 37 4.5 - 8.0 - [1]

Streptococ

cus mutans

(SmDS)

0.5 - - -
13.01 ±

1.31
[1]

Leuconost

oc

mesenteroi

des NRRL

B-512F

- - 25-35 5.5 - [2][3]
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Table 2: Kinetic Parameters for Invertase Inhibition by
Leucrose

Enzyme Substrate Inhibitor
Mode of
Inhibition

Ki Value Reference

Yeast

Invertase
Sucrose Leucrose

Noncompetiti

ve
-

S. mutans

(acid

formation)

Sucrose Leucrose Competitive -

Note: The mode of inhibition by leucrose on yeast invertase has been reported with conflicting

results, suggesting it may be dependent on the specific enzyme and experimental conditions.

Experimental Protocols
Protocol 1: Enzymatic Synthesis and Purification of
Leucrose
This protocol describes the synthesis of leucrose using dextransucrase from Leuconostoc

mesenteroides.

Materials:

Dextransucrase (e.g., from Leuconostoc mesenteroides)

Sucrose

Fructose

Sodium acetate buffer (50 mM, pH 5.5)

Ethanol

High-Performance Liquid Chromatography (HPLC) system with a suitable column for sugar

analysis (e.g., Amino or Carbohydrate column) and a Refractive Index (RI) detector.
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Procedure:

Reaction Setup:

Prepare a reaction mixture containing 0.5 M sucrose and 1.0 M fructose in 50 mM sodium

acetate buffer (pH 5.5).

Add dextransucrase to the reaction mixture. The optimal enzyme concentration should be

determined empirically.

Incubation:

Incubate the reaction mixture at 30°C with gentle agitation for 24-48 hours.

Reaction Termination:

Terminate the reaction by heating the mixture at 100°C for 10 minutes to inactivate the

enzyme.

Purification (optional but recommended):

Centrifuge the reaction mixture to remove any precipitated dextran.

The supernatant containing leucrose, unreacted sugars, and other oligosaccharides can

be further purified using techniques like size-exclusion chromatography or preparative

HPLC.

Quantification:

Analyze the concentration of leucrose, sucrose, glucose, and fructose in the reaction

mixture using HPLC with RI detection.

Use a mobile phase of acetonitrile:water (e.g., 75:25 v/v) at a flow rate of 1.0 mL/min.

Quantify the sugars by comparing peak areas to a standard curve of known

concentrations.
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Protocol 2: Assay of α-Glucosidase Activity using
Leucrose as a Substrate
This protocol provides a method to determine the activity of α-glucosidase by measuring the

release of glucose and fructose from leucrose.

Materials:

α-Glucosidase (e.g., from Saccharomyces cerevisiae)

Leucrose

Potassium phosphate buffer (100 mM, pH 6.8)

Glucose oxidase/peroxidase (GOPOD) reagent for glucose quantification or a suitable

fructose assay kit.

Spectrophotometer or plate reader.

Procedure:

Reaction Setup:

Prepare a stock solution of leucrose (e.g., 10 mM) in 100 mM potassium phosphate buffer

(pH 6.8).

Prepare a suitable dilution of the α-glucosidase enzyme solution in the same buffer.

Enzymatic Reaction:

In a microplate well or a microcentrifuge tube, mix a defined volume of the leucrose stock

solution with the enzyme solution.

Incubate the reaction at 37°C for a specific time period (e.g., 10, 20, 30 minutes). It is

recommended to perform a time-course experiment to ensure the reaction is in the linear

range.

Include a blank reaction with heat-inactivated enzyme or without the enzyme.
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Reaction Termination and Quantification:

Stop the reaction by heating at 100°C for 5-10 minutes.

Quantify the amount of glucose released using the GOPOD reagent according to the

manufacturer's instructions. Measure the absorbance at the appropriate wavelength

(typically 510 nm).

Alternatively, quantify the fructose released using a specific fructose assay kit.

Calculation of Enzyme Activity:

Calculate the concentration of glucose (or fructose) produced from a standard curve.

One unit of α-glucosidase activity can be defined as the amount of enzyme that liberates 1

µmol of glucose (or fructose) from leucrose per minute under the specified conditions.

Protocol 3: Determination of Leucrose Inhibition of
Yeast Invertase
This protocol outlines the steps to determine the inhibitory effect and the inhibition constant (Ki)

of leucrose on yeast invertase (sucrase).

Materials:

Yeast Invertase (Saccharomyces cerevisiae)

Sucrose (substrate)

Leucrose (inhibitor)

Acetate buffer (50 mM, pH 4.7)

3,5-Dinitrosalicylic acid (DNS) reagent for quantifying reducing sugars.

Spectrophotometer or plate reader.

Procedure:
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Enzyme Kinetics without Inhibitor:

Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for

invertase with sucrose as the substrate.

Prepare a series of sucrose concentrations (e.g., 0, 5, 10, 20, 50, 100 mM) in acetate

buffer.

Initiate the reaction by adding a fixed amount of invertase.

Incubate at 37°C for a fixed time (e.g., 10 minutes).

Stop the reaction by adding DNS reagent and boiling for 5-10 minutes.

Measure the absorbance at 540 nm to quantify the reducing sugars (glucose and fructose)

produced.

Plot the initial reaction velocity against the substrate concentration and determine Km and

Vmax using a Lineweaver-Burk or Michaelis-Menten plot.

Enzyme Kinetics with Inhibitor:

Repeat the kinetic measurements in the presence of fixed concentrations of leucrose
(e.g., 10 mM, 20 mM, 50 mM).

Determination of Inhibition Type and Ki:

Generate Lineweaver-Burk plots for the data obtained with and without the inhibitor.

Analyze the plots to determine the mode of inhibition (competitive, noncompetitive, or

uncompetitive).

Calculate the inhibition constant (Ki) using the appropriate equations derived from the

Lineweaver-Burk plot. For competitive inhibition, the apparent Km increases, while for

noncompetitive inhibition, the apparent Vmax decreases.
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Caption: Mechanism of leucrose synthesis by glucansucrase.
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Caption: Workflow for leucrose synthesis and purification.
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Caption: Workflow for screening novel CAZymes using leucrose.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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